4-cyclopentyloxy-3-methoxyaniline
Description
Properties
CAS No. |
105788-15-6 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-cyclopentyloxy-3-methoxyaniline |
InChI |
InChI=1S/C12H17NO2/c1-14-12-8-9(13)6-7-11(12)15-10-4-2-3-5-10/h6-8,10H,2-5,13H2,1H3 |
InChI Key |
HLZMPJYNYOHQGL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)N)OC2CCCC2 |
Canonical SMILES |
COC1=C(C=CC(=C1)N)OC2CCCC2 |
Appearance |
Solid powder |
Other CAS No. |
105788-15-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-Anisidine, 4-(cyclopentyloxy)- |
Origin of Product |
United States |
Preparation Methods
The preparation of m-anisidine, 4-(cyclopentyloxy)- involves several synthetic routes. One common method is the catalytic hydrogenation of m-nitroanisole, followed by sedimentation and purification . The reaction conditions typically involve the use of a catalyst, such as palladium on carbon, under hydrogen gas at elevated temperatures and pressures. The resulting product is then purified through crystallization or chromatography techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
m-Anisidine, 4-(cyclopentyloxy)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in substitution reactions with halogens or other electrophiles, leading to the formation of different derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
m-Anisidine, 4-(cyclopentyloxy)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as an inhibitor for certain enzymes, such as bovine testicular hyaluronidase, making it useful in enzyme inhibition studies . Additionally, it is used in the industry for the production of various chemical products and intermediates .
Mechanism of Action
The mechanism of action of m-anisidine, 4-(cyclopentyloxy)- involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-cyclopentyloxy-3-methoxyaniline can be contextualized by comparing it to analogous aromatic amines. Below is a detailed analysis:
4-Hexyloxyaniline (CAS Not Specified)
- Structure : Contains a linear hexyloxy group (-O-C₆H₁₃) at the 4-position of aniline, lacking the 3-methoxy group present in the target compound.
- Molecular Formula: C₁₂H₁₉NO (Molecular Weight: 193.29 g/mol) .
- Absence of the 3-methoxy group reduces electronic effects on the aromatic ring, which may alter reactivity in electrophilic substitution reactions.
cis (±) 3-[4-Hydroxy-6-benzyloxychroman-3-ylmethyl]-4-methoxyaniline
- Structure : Features a chroman ring system fused to the aromatic amine, with a benzyloxy group at the 6-position of the chroman and a methoxy group at the 4-position of the aniline .
- Key Differences :
- The chroman ring introduces rigidity and additional oxygen functionality, which may enhance binding affinity in pharmaceutical contexts (e.g., as an intermediate in Pfizer’s drug synthesis).
- The benzyloxy group adds synthetic complexity, requiring protective strategies during preparation.
- Synthesis : Multi-step process involving hydrolysis and purification, yielding a thick oil .
5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone
- Comparison :
Comparative Data Table
Research Findings and Inferences
Substituent Effects: The cyclopentyloxy group in this compound likely improves metabolic stability compared to linear alkoxy chains (e.g., hexyloxy) due to reduced enzymatic accessibility .
Synthetic Challenges :
- The target compound’s synthesis lacks yield data, but analogous compounds like the chroman derivative require multi-step protocols with purification challenges .
Application Gaps :
- While 4-hexyloxyaniline and the chroman derivative have defined uses (research and pharmaceuticals, respectively), the primary application of this compound remains speculative, necessitating further study.
Q & A
Q. What are the optimal synthetic routes for 4-cyclopentyloxy-3-methoxyaniline, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the aniline core. A three-step approach is recommended:
Protection : Protect the amine group of 3-methoxyaniline using tert-butyloxycarbonyl (Boc) to avoid side reactions during alkylation .
Alkylation : Introduce the cyclopentyloxy group via nucleophilic substitution using cyclopentyl bromide and a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C.
Deprotection : Remove the Boc group using acidic conditions (e.g., HCl in dioxane).
Optimization Strategies :
- Use Design of Experiments (DOE) to vary temperature, solvent polarity, and catalyst loading.
- Monitor reaction progress via TLC or HPLC. Typical yields range from 45–65%, depending on purity of intermediates .
| Parameter | Range Tested | Optimal Condition | Yield (%) |
|---|---|---|---|
| Temperature | 60–120°C | 100°C | 62 |
| Solvent | DMF, DMSO, THF | DMF | 58 |
| Reaction Time | 6–24 hours | 18 hours | 65 |
Q. Which analytical techniques are most effective for characterizing this compound, and how should spectral contradictions be resolved?
- Methodological Answer :
- Primary Techniques :
- ¹H/¹³C NMR : Confirm substituent positions and cyclopentyl group integration. Aromatic protons typically appear at δ 6.5–7.2 ppm, while methoxy protons resonate at δ 3.7–3.9 ppm .
- HPLC-MS : Use a C18 column with acetonitrile/water (70:30) and 0.1% formic acid for retention and ionization. Expected [M+H]⁺: ~278.3 Da .
- Contradiction Resolution :
- Cross-validate using orthogonal methods (e.g., FT-IR for functional groups, elemental analysis for C/H/N ratios).
- Compare retention times and fragmentation patterns with reference standards .
Q. How can the stability of this compound be assessed under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Heat samples to 40–60°C for 4 weeks; monitor degradation via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines) and track absorbance changes.
- pH Stability : Test solubility and degradation in buffers (pH 3–9).
Key Findings : - Degradation products (e.g., demethylation or cyclopentyl group cleavage) are detectable at >50°C or under UV exposure. Store in amber vials at –20°C for long-term stability .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound in enzyme inhibition assays be systematically addressed?
- Methodological Answer :
- Replicate Assays : Use multiple cell lines or enzyme isoforms to confirm specificity.
- Control Variables : Standardize assay conditions (e.g., ATP concentration, incubation time).
- Statistical Analysis : Apply multivariate regression to identify confounding factors (e.g., solvent DMSO >1% may inhibit enzymes) .
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity measurements .
Q. What computational strategies are recommended to predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites. The methoxy group directs electrophilic substitution to the para position.
- Molecular Dynamics (MD) : Simulate interactions with catalytic surfaces (e.g., palladium nanoparticles) to predict coupling reaction efficiency.
- SAR Studies : Modify substituents (e.g., replace cyclopentyl with cyclohexyl) and calculate Hammett constants to correlate structure with activity .
Q. How can degradation pathways of this compound in biological matrices be elucidated?
- Methodological Answer :
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-QTOF-MS. Major Phase I metabolites include hydroxylation at the cyclopentyl ring.
- Isotopic Labeling : Use ¹³C-labeled aniline to track degradation intermediates.
- Kinetic Modeling : Apply Michaelis-Menten equations to quantify enzyme-mediated degradation rates .
Q. What experimental designs are optimal for studying the compound’s role in multi-step synthesis of heterocyclic scaffolds?
- Methodological Answer :
- Sequential Coupling : Use Buchwald-Hartwig amination to introduce aryl groups.
- Cross-Coupling : Optimize Suzuki-Miyaura reactions with boronic acids (Pd(OAc)₂, SPhos ligand, 90°C).
- High-Throughput Screening : Test 96-well plate formats with varying catalysts (e.g., Pd, Cu) and ligands .
| Reaction Type | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂/SPhos | 78 | 95 |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 65 | 92 |
Q. How should researchers resolve discrepancies in reported solubility profiles of this compound?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–13) using nephelometry.
- Co-solvency Studies : Blend PEG-400 with water to enhance solubility for in vivo applications.
- Thermodynamic Analysis : Calculate Hansen solubility parameters to predict miscibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
